molecular formula C11H13NO4 B14655022 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 51950-94-8

4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B14655022
CAS No.: 51950-94-8
M. Wt: 223.22 g/mol
InChI Key: ASUZSQZVOXZSMD-UHFFFAOYSA-N
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Description

4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H13NO4. This compound features a hydroxy group, a methyl-substituted phenyl group, and an amino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[Oxomethyl(2-methylphenyl)amino]-4-oxobutanoic acid.

    Reduction: Formation of 4-[Hydroxy(2-methylphenyl)amino]-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.

    4-Hydroxy-2-quinolone: Contains a similar hydroxy group but has a different core structure.

    4-Hydroxy-2-methylphenylboronic acid: Similar phenyl group but with a boronic acid moiety.

Uniqueness

4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both hydroxy and amino groups attached to a butanoic acid backbone

Properties

CAS No.

51950-94-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-(N-hydroxy-2-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(16)10(13)6-7-11(14)15/h2-5,16H,6-7H2,1H3,(H,14,15)

InChI Key

ASUZSQZVOXZSMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)CCC(=O)O)O

Origin of Product

United States

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